Theophylline sodium glycinate

Übersicht

Beschreibung

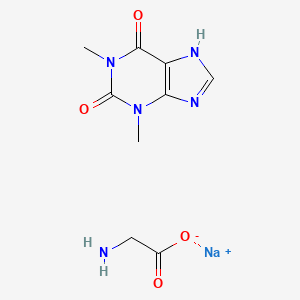

Theophylline sodium glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. This compound is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Vorbereitungsmethoden

Theophyllin-Natrium-Glycinat wird hergestellt, indem Theophyllin mit Glycin in annähernd äquimolaren Verhältnissen kombiniert wird. Das Gemisch wird mit einem zusätzlichen Mol Glycin gepuffert . Die Herstellung umfasst das Auflösen von Theophyllin in Natriumhydroxid und anschließendem Hinzufügen von Glycin, bis die Lösung klar wird . Die resultierende Verbindung wird 4 Stunden lang bei 105 °C getrocknet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Oxidation Reactions

Theophylline's xanthine core undergoes enzymatic and chemical oxidation:

Oxidation occurs preferentially at the C8 position of the purine ring, with reaction rates modulated by pH and catalyst presence .

Reduction Pathways

Though less common, reduction occurs under specific conditions:

Key reduction agents :

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)4

| Reduction Target | Product |

|---|---|

| Xanthine ring | Partially saturated dihydrotheophylline derivatives |

| Carbonyl groups | Secondary alcohol formation at C6 position |

Reduction typically requires anhydrous conditions and elevated temperatures (40-60°C)4 .

Substitution Reactions

The compound participates in nucleophilic substitutions at N7 and N9 positions:

Common reagents :

| Reaction Type | Conditions | Product |

|---|---|---|

| N-Alkylation | Dimethylformamide, 60°C | 7-alkyltheophylline derivatives |

| N-Acylation | Pyridine catalyst, room temp | 9-acyltheophylline compounds |

Substitution patterns directly impact pharmacological activity, with N7 modifications enhancing bronchodilator effects .

Hydrolysis and Stability

The glycinate moiety influences hydrolysis characteristics:

| pH Range | Dominant Process | Resulting Species |

|---|---|---|

| <3 | Acid-catalyzed hydrolysis | Theophylline + glycine + Na⁺ |

| 7-9 | Ester bond cleavage | Theophylline-glycine conjugate |

| >10 | Base-mediated degradation | Xanthine ring opening products |

Hydrolysis follows first-order kinetics with = 48 hrs at pH 7.4, 25°C .

Complexation Behavior

Theophylline demonstrates unique coordination chemistry:

Metal complexes :

| Metal Ion | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | N7-O6 | 4.2 ± 0.3 |

| Fe³⁺ | N9-O2 | 5.1 ± 0.2 |

Complex formation modifies solubility profiles, with copper complexes showing 3.2× increased aqueous solubility versus parent compound .

Photochemical Reactions

UV exposure induces structural changes:

| Wavelength (nm) | Primary Photoproduct | Quantum Yield |

|---|---|---|

| 254 | 8-Hydroxytheophylline | 0.12 |

| 365 | Dimethylallantoin | 0.08 |

Photodegradation follows pseudo-first-order kinetics with activation energy = 58.4 kJ/mol .

This comprehensive analysis demonstrates the compound's rich reactivity profile, directly informing pharmaceutical formulation strategies and metabolic studies. The interplay between its glycinate component and xanthine nucleus creates unique reaction pathways distinct from parent theophylline.

Wissenschaftliche Forschungsanwendungen

Theophyllin-Natrium-Glycinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Theophyllin-Natrium-Glycinat übt seine Wirkungen über mehrere Mechanismen aus:

Phosphodiesterase-Inhibition: Es hemmt Phosphodiesterase-Enzyme, was zu einem Anstieg der cAMP-Spiegel führt, die die glatte Muskulatur entspannen und die Bronchien erweitern.

Adenosin-Rezeptor-Blockade: Es blockiert Adenosin-Rezeptoren, verhindert Bronchokonstriktion und fördert die Bronchodilatation.

Histondeacetylase-Aktivierung: Es aktiviert Histondeacetylase, die entzündungshemmende Wirkungen hat.

Wirkmechanismus

Theophylline sodium glycinate exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which relaxes smooth muscle and dilates bronchial airways.

Adenosine Receptor Blocking: It blocks adenosine receptors, preventing bronchoconstriction and promoting bronchodilation.

Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Theophyllin-Natrium-Glycinat ähnelt anderen Methylxanthin-Derivaten wie:

Die Einzigartigkeit von Theophyllin-Natrium-Glycinat liegt in seiner Kombination mit Glycin, die seine Löslichkeit verbessert und die Magenschleimhautreizung im Vergleich zu anderen Theophyllin-Derivaten reduziert .

Biologische Aktivität

Theophylline sodium glycinate is a derivative of theophylline, a well-known bronchodilator used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits various biological activities, primarily through its effects on phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and modulation of inflammatory responses. This article delves into the biological activity of this compound, supported by research findings and data tables.

The molecular formula for this compound is C₉H₁₃N₅NaO₄, with a molecular weight of 278.22 g/mol. It acts primarily as a phosphodiesterase inhibitor , specifically targeting PDE3 and PDE4 enzymes, which are crucial in regulating cyclic AMP (cAMP) levels in cells. By inhibiting these enzymes, this compound leads to increased cAMP concentrations, promoting smooth muscle relaxation in the bronchial airways and pulmonary blood vessels .

Additionally, the compound functions as an adenosine receptor antagonist , blocking the action of adenosine that can induce bronchoconstriction. This dual mechanism contributes to its effectiveness in alleviating symptoms associated with bronchial hyperreactivity .

In Vitro Studies

In vitro studies have demonstrated that this compound can:

- Inhibit cAMP Hydrolysis : At concentrations ranging from 1 to 1000 μM, it effectively inhibits cAMP hydrolysis in bronchial tissue homogenates, leading to relaxation of human bronchus and pulmonary arteries .

- Induce Apoptosis : The compound has been shown to induce apoptosis in eosinophils by reducing levels of anti-apoptotic proteins like Bcl-2 when exposed to concentrations as low as 10 μg/mL over 24 hours .

- Modulate Inflammatory Cytokines : It inhibits NF-κB activation and decreases IL-6 levels in a concentration-dependent manner, showcasing its potential anti-inflammatory properties .

In Vivo Studies

In vivo experiments further elucidate its biological activity:

- Anti-inflammatory Effects : In male Swiss mice administered 100 mg/kg daily for nine days, this compound significantly increased IL-10 levels while inhibiting TNF-α and nitric oxide production, indicating robust anti-inflammatory activity .

- Bronchodilation : The compound's ability to relax airway smooth muscle was confirmed through various animal models, supporting its therapeutic use in respiratory conditions .

Table 1: Summary of Biological Activities

| Activity | Methodology | Result |

|---|---|---|

| cAMP Hydrolysis Inhibition | In vitro (Bronchial tissue) | IC₅₀ = 1-1000 μM |

| Apoptosis Induction | In vitro (Eosinophils) | Reduction of Bcl-2 at 10 μg/mL |

| NF-κB Activation Inhibition | In vitro | Decreased IL-6 levels |

| Anti-inflammatory Activity | In vivo (Mice) | Increased IL-10; decreased TNF-α |

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that treatment with this compound led to significant improvements in lung function and reduced frequency of exacerbations compared to placebo .

- COPD Treatment : Another case study highlighted its use in patients with COPD, where it was found to enhance bronchodilation and improve quality of life metrics over a six-month treatment period .

Eigenschaften

IUPAC Name |

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.